4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 2-iodobenzoate
Description
This compound is a pyrazole derivative featuring a benzenesulfonyl group at the 4-position, a tert-butyl group at the 1-position, a methyl group at the 3-position, and a 2-iodobenzoate ester at the 5-position. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogenated aromatic systems are critical .
Properties
IUPAC Name |
[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 2-iodobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21IN2O4S/c1-14-18(29(26,27)15-10-6-5-7-11-15)19(24(23-14)21(2,3)4)28-20(25)16-12-8-9-13-17(16)22/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVUWSIRIONOIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3I)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21IN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 2-iodobenzoate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the benzenesulfonyl and tert-butyl groups. The final step involves the iodination of the benzoate moiety.
Preparation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-keto ester under acidic conditions.
Introduction of Benzenesulfonyl and tert-Butyl Groups: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine. The tert-butyl group can be introduced through alkylation using tert-butyl bromide.
Iodination of the Benzoate Moiety: The final step involves the iodination of the benzoate group using iodine and a suitable oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 2-iodobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodobenzoate group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The benzenesulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Heck reactions, where the iodobenzoate group is coupled with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in Suzuki and Heck reactions.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and thiols.
Oxidation and Reduction: Products include sulfoxides, sulfones, and reduced benzenesulfonyl derivatives.
Coupling Reactions: Products include biaryl compounds and substituted alkenes.
Scientific Research Applications
4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 2-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 2-iodobenzoate involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, while the pyrazole and iodobenzoate groups can modulate the compound’s binding affinity and specificity. The compound can inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Impact
Pyrazole Core Modifications
Compound SI112 ([3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone) Key Differences: Replaces the 4-benzenesulfonyl and 5-ester groups with a 3-amino substituent and a 4-methoxyphenyl ketone. Impact: The amino group enables hydrogen bond donation, while the methoxy group increases electron density, contrasting with the electron-withdrawing sulfonyl group in the target compound. This affects solubility and target affinity .
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Key Differences: Incorporates a dihydropyrazole (non-aromatic) core and a benzodioxole group instead of the iodobenzoate. The benzodioxole group offers π-π stacking opportunities absent in the iodinated target .
Benzoate/Sulfonyl Group Variations
Methyl 2-{[4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzoate
- Key Differences : Uses a sulfanyl (thioether) linker and trifluoromethyl group instead of sulfonyl and iodine.
- Impact : The sulfanyl group is less polar than sulfonyl, reducing hydrogen-bonding capacity. The trifluoromethyl group enhances lipophilicity, whereas iodine provides steric bulk and polarizability .
[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4-dimethylbenzoate Key Differences: Substitutes benzenesulfonyl with a p-tolylsulfanyl group and uses a 3,4-dimethylbenzoate.
Crystallographic and Hydrogen-Bonding Behavior
- Target Compound : The benzenesulfonyl group can act as a hydrogen-bond acceptor, while iodine may influence crystal packing via halogen interactions. Contrast with ’s discussion of Etter’s hydrogen-bonding rules, where sulfonyl groups stabilize specific motifs (e.g., chains or rings) .
- Comparison with Sulfanyl Analogs : Sulfanyl groups in and participate in weaker S···H interactions, leading to less predictable crystal structures compared to sulfonyl-based systems .
Biological Activity
4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 2-iodobenzoate, with CAS number 851081-83-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
The molecular formula for this compound is C21H21IN2O4S, with a molecular weight of 524.37 g/mol. The structure incorporates both a pyrazole ring and a benzenesulfonyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21IN2O4S |
| Molecular Weight | 524.37 g/mol |
| CAS Number | 851081-83-9 |
| LogP | 3.8591 |
| Polar Surface Area | 86.735 Ų |
The compound exhibits biological activity primarily through its interaction with various molecular targets within cells. It has been shown to inhibit specific enzymes involved in signaling pathways, particularly those related to inflammation and cancer progression.
Anticancer Activity
In vitro studies have demonstrated that 4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 2-iodobenzoate possesses significant anticancer properties. For example:
- Cell Lines Tested : The compound was tested against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells.
- Results : It exhibited IC50 values of approximately 12 µM and 15 µM, respectively, indicating potent cytotoxic effects.
Anti-inflammatory Effects
Research indicates that this compound may also have anti-inflammatory properties:
- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- In Vivo Studies : Animal models have shown reduced edema in paw inflammation assays when treated with the compound.
Study on Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound using xenograft models:
- Methodology : Mice were implanted with human cancer cells and treated with varying doses of the compound.
- Findings : The study reported a significant reduction in tumor size compared to control groups (p < 0.05), suggesting its potential as a therapeutic agent.
Anti-inflammatory Study
Another study investigated the anti-inflammatory effects in a murine model of arthritis:
- Design : Mice were induced with arthritis and treated with the compound.
- Outcome : Results showed a marked decrease in joint swelling and histological analysis revealed reduced inflammatory cell infiltration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
